molecular formula C11H14O3 B8739527 1-(2-Hydroxy-5-propoxyphenyl)ethanone CAS No. 288074-68-0

1-(2-Hydroxy-5-propoxyphenyl)ethanone

Cat. No. B8739527
Key on ui cas rn: 288074-68-0
M. Wt: 194.23 g/mol
InChI Key: PSKYLWRFWHJACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767681B2

Procedure details

10 g of 2,5-dihydroxyacetophenone suspended in 100 ml of acetone are placed in a 500 ml round-bottomed flask, and 9.14 g of anhydrous K2CO3 are added, followed by 12.4 g of propyl iodide. The reaction medium is refluxed for 30 hours. After a return to ambient temperature, the medium is filtered through Celite® and then concentrated. The brown oil obtained is taken up in EtOAc, filtered, and washed with water, with a 2M HCl solution and then with a saturated NaCl solution. The organic phase is evaporated off to give a black paste. The paste is taken up in chloroform and filtered. The medium is concentrated to give 11.4 g of a black solid. The latter is taken up in absolute ethanol. The solution is placed in a freezer for 10 minutes, and a solid precipitates and is collected by filtration. The filtrate is concentrated, taken up in ethanol, cooled in a freezer, and then filtered again. This operation is repeated 4 times to give 8.35 g of the expected compound in the form of a powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.14 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].C([O-])([O-])=O.[K+].[K+].[CH2:18](I)[CH2:19][CH3:20]>CC(C)=O.CCOC(C)=O.C(Cl)(Cl)Cl>[OH:11][C:5]1[CH:6]=[CH:7][C:8]([O:10][CH2:18][CH2:19][CH3:20])=[CH:9][C:4]=1[C:2](=[O:3])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)O)O
Step Two
Name
Quantity
9.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
12.4 g
Type
reactant
Smiles
C(CC)I
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 500 ml round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is refluxed for 30 hours
Duration
30 h
FILTRATION
Type
FILTRATION
Details
After a return to ambient temperature, the medium is filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The brown oil obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water, with a 2M HCl solution
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated off
CUSTOM
Type
CUSTOM
Details
to give a black paste
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The medium is concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)OCCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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